molecular formula C7H4BrNO2S B1344240 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-36-2

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1344240
CAS No.: 332099-36-2
M. Wt: 246.08 g/mol
InChI Key: WQGQGYADKDKACG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing ammonia and hydrogen peroxide in the process.

Mode of Action

This compound potently inhibits the cellular activity of transfected DAO in CHO cells . The IC50 values against human and rat DAO are 145 and 114 nM, respectively . This suggests that the compound binds to DAO and prevents it from catalyzing its usual reactions.

Pharmacokinetics

Its molecular weight (24608) and logP (401) suggest that it may have good membrane permeability , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with transfected D-amino acid oxidase (DAO) in CHO cells, where it acts as a potent inhibitor with an IC50 of 145 nM for human DAO and 114 nM for rat DAO . This compound exhibits no activity towards D-aspartate oxidase (DDO) and several P450 enzymes, indicating its specificity . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In CHO cells, it inhibits the activity of transfected D-amino acid oxidase, leading to alterations in cellular metabolism and gene expression . This inhibition can impact cell signaling pathways, particularly those involving amino acid metabolism. Additionally, the compound’s specificity for certain enzymes suggests that it may have targeted effects on cellular functions, potentially influencing cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, inhibiting its enzymatic activity . This inhibition prevents the oxidation of D-amino acids, leading to an accumulation of these substrates and subsequent changes in cellular metabolism. Additionally, the compound’s lack of activity towards other enzymes, such as D-aspartate oxidase and P450 enzymes, highlights its selective mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Its activity may diminish over extended periods or under conditions that promote degradation. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase activity, leading to changes in amino acid metabolism . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired biochemical outcomes without inducing harmful side effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interaction with D-amino acid oxidase. By inhibiting this enzyme, the compound affects the metabolic flux of D-amino acids, leading to their accumulation and altered metabolite levels . This interaction highlights the compound’s role in modulating amino acid metabolism and its potential impact on broader metabolic networks.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on D-amino acid oxidase . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization ensures that the compound reaches its intended targets, such as D-amino acid oxidase, and effectively inhibits their activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.

Properties

IUPAC Name

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGQGYADKDKACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626415
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-36-2
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (7 equiv LiOH—H2O; room temperature overnight, then at 50° C. overnight again; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
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Synthesis routes and methods II

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4-Bromo-thiophene-2-carbaldehyde was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.2 M of ester) such that reaction temperature maintained at 0° C.; reaction mixture allowed to warm to 10° C., stirred for 1 h, poured into cold saturated aqueous NH4Cl; after ether extractions, combined acrylate organic phases washed with water until aqueous phase was neutral; acrylate not purified).
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